

# A Comparative Guide to the Kinase Inhibitory Activity of ON 108600

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitory activity of **ON 108600** with several alternative kinase inhibitors. The information presented is based on publicly available experimental data to facilitate an objective evaluation for research and drug development purposes.

# Overview of ON 108600 Kinase Inhibitory Activity

**ON 108600** is a multi-kinase inhibitor with potent activity against Casein Kinase 2 (CK2), Traf2-and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1][2] It has demonstrated anti-tumor activity, particularly in triple-negative breast cancer (TNBC), by inducing cell cycle arrest and apoptosis.[3][4] The inhibitory activity of **ON 108600** is quantified by its half-maximal inhibitory concentration (IC50) values against its target kinases.

# Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the IC50 values of **ON 108600** and a selection of alternative kinase inhibitors against the primary kinase targets of **ON 108600**. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.



| Kinas<br>e<br>Targe<br>t | ON<br>10860<br>0 | NCB-<br>0846 | Doviti<br>nib                  | Mebe<br>ndazo<br>le | TBB<br>(Tetra<br>brom<br>obenz<br>otriaz<br>ole) | CX-<br>4945<br>(Silmi<br>tasert<br>ib) | PF-<br>48005<br>67 | D447<br>6 | TTP<br>22 |
|--------------------------|------------------|--------------|--------------------------------|---------------------|--------------------------------------------------|----------------------------------------|--------------------|-----------|-----------|
| CK2α1                    | 50<br>nM[2]      | N/A          | N/A                            | N/A                 | 900<br>nM<br>(rat<br>liver<br>CK2)               | 1 nM                                   | N/A                | N/A       | 100<br>nM |
| CK2α2                    | 5 nM             | N/A          | N/A                            | N/A                 | N/A                                              | N/A                                    | N/A                | N/A       | N/A       |
| TNIK                     | 5 nM             | 21 nM        | Potent inhibit or (Ki = 13 nM) | Kd =<br>~1 μM       | N/A                                              | N/A                                    | N/A                | N/A       | N/A       |
| DYRK<br>1A               | 16 nM            | N/A          | N/A                            | N/A                 | N/A                                              | 160<br>nM                              | N/A                | N/A       | N/A       |
| DYRK<br>1B               | 7 nM             | N/A          | N/A                            | N/A                 | N/A                                              | N/A                                    | N/A                | N/A       | N/A       |
| DYRK<br>2                | 28 nM            | N/A          | N/A                            | N/A                 | N/A                                              | N/A                                    | N/A                | N/A       | N/A       |
| CK1δ                     | N/A              | N/A          | N/A                            | N/A                 | N/A                                              | N/A                                    | 711<br>nM          | 300<br>nM | N/A       |
| CK1ε                     | N/A              | N/A          | N/A                            | N/A                 | N/A                                              | N/A                                    | 32 nM              | N/A       | N/A       |
| ALK5                     | N/A              | N/A          | N/A                            | N/A                 | N/A                                              | N/A                                    | N/A                | 500<br>nM | N/A       |

N/A: Data not available in the searched sources.



## **Experimental Protocols for Kinase Inhibition Assays**

The determination of IC50 values for kinase inhibitors typically involves in vitro assays that measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. Commonly used methods include radiometric assays and luminescence-based assays.

### **General Protocol for a Radiometric Kinase Assay**

This method measures the incorporation of a radiolabeled phosphate group from [y- $^{32}$ P]ATP or [y- $^{33}$ P]ATP into a kinase-specific substrate (peptide or protein).

- Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, the kinase-specific substrate, and a buffer solution with necessary cofactors (e.g., MqCl<sub>2</sub>).
- Inhibitor Addition: Serial dilutions of the test compound (e.g., ON 108600) are added to the reaction mixture. A control reaction with no inhibitor (vehicle control, typically DMSO) is also prepared.
- Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
- Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unincorporated ATP.
- Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
- IC50 Determination: The percentage of kinase inhibition is calculated for each inhibitor
  concentration relative to the control. The IC50 value is then determined by plotting the
  percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a
  sigmoidal dose-response curve.



General Protocol for an ADP-Glo™ Luminescence-

**Based Kinase Assay** 

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

- Kinase Reaction: The kinase reaction is set up similarly to the radiometric assay, with the kinase, substrate, and inhibitor in an appropriate buffer. The reaction is initiated by the addition of non-radiolabeled ATP.
- ADP-Glo<sup>™</sup> Reagent Addition: After the kinase reaction has proceeded for a set time, ADP-Glo<sup>™</sup> Reagent is added. This reagent terminates the kinase reaction and depletes the remaining ATP.
- Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which
  contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This
  newly synthesized ATP is then used in a luciferase-luciferin reaction to produce a
  luminescent signal.
- Luminescence Measurement: The intensity of the luminescent signal is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
- IC50 Determination: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as described for the radiometric assay.

## Signaling Pathways and Experimental Workflows

The inhibitory activity of **ON 108600** on CK2, TNIK, and DYRK kinases impacts several critical cellular signaling pathways implicated in cancer.

### CK2 and TNIK in the Wnt/ $\beta$ -catenin Signaling Pathway

CK2 and TNIK are positive regulators of the Wnt/ $\beta$ -catenin signaling pathway. CK2 can phosphorylate and stabilize  $\beta$ -catenin, while TNIK is a key component of the TCF4/ $\beta$ -catenin transcription complex. Inhibition of CK2 and TNIK by **ON 108600** can disrupt this pathway, leading to decreased proliferation of cancer cells.













#### Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Kinase Inhibitory Activity of ON 108600]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542653#validating-on-108600-kinase-inhibitory-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com